

Dicyclopentyl(dimethoxy)silane molecular weight and formula

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Compound of Interest

Compound Name: *Dicyclopentyl(dimethoxy)silane*

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Dicyclopentyl(dimethoxy)silane: A Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dicyclopentyl(dimethoxy)silane**, a key organosilicon compound. Below, you will find its core physicochemical properties, a representative experimental protocol for its primary application, and diagrams illustrating its functional role and chemical behavior.

Core Molecular and Physical Properties

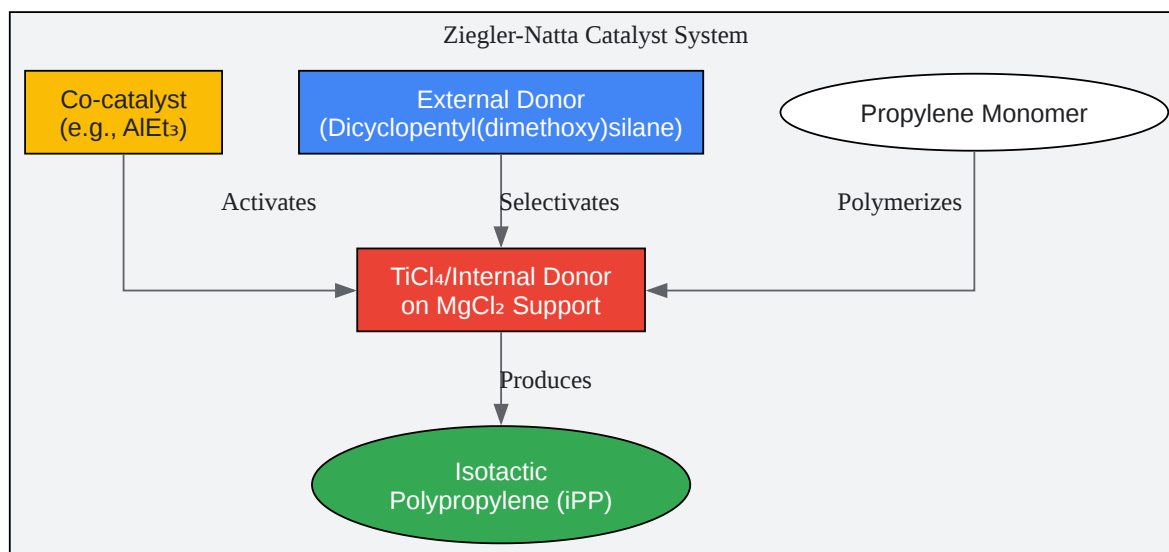
Dicyclopentyl(dimethoxy)silane, also known as Donor-D or DCPDMS, is an organosilane compound recognized for its role as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization.^[1] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy groups attached to a central silicon atom, provides unique steric and electronic properties.^[1]

The fundamental molecular and physical data for **Dicyclopentyl(dimethoxy)silane** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₄ O ₂ Si	[1][2][3][4]
Molecular Weight	228.40 g/mol	[1][2][3][4]
CAS Number	126990-35-0	[1][2][3]
Appearance	Colorless transparent liquid	[2]
Boiling Point	251°C (at 760 mmHg); 103°C (at 5 mmHg)	[2][3]
Density	0.984 g/cm ³ (at 25°C)	[2]
Refractive Index	1.4640 - 1.4650 (at 25°C)	[2]
Flash Point	102°C (closed cup)	[2][3]
Purity	≥99.0%	[2]

Functional Role in Catalysis

The principal application of **Dicyclopentyl(dimethoxy)silane** is as an external electron donor (De) in Ziegler-Natta catalysis.[1] In this system, it works in conjunction with a titanium-based catalyst supported on magnesium chloride (MgCl₂) and an aluminum alkyl co-catalyst (e.g., Triethylaluminium, AlEt₃). Its function is to selectively poison non-stereospecific active sites on the catalyst, thereby enhancing the stereoselectivity of the polymerization process.[1] This results in polypropylene with high isotacticity, high crystallinity, and desirable physical properties.[1]



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Caption: Logical relationship in a Ziegler-Natta catalyst system.

Experimental Protocol: Propylene Polymerization

The following is a representative methodology for propylene polymerization using a Ziegler-Natta catalyst system with **Dicyclopentyl(dimethoxy)silane** as the external donor. This protocol is based on general procedures described in the literature for slurry-phase polymerizations.

Materials:

- Ziegler-Natta catalyst (e.g., TiCl₄/Di/MgCl₂)
- Co-catalyst (e.g., Triethylaluminium, AlEt₃)
- External Donor: **Dicyclopentyl(dimethoxy)silane**

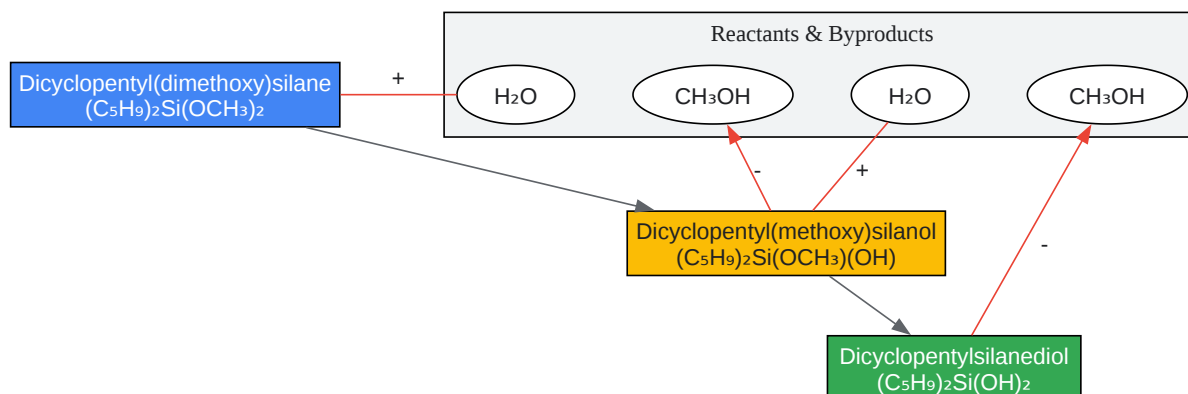
- Propylene monomer
- Hydrogen (as a chain transfer agent)
- Solvent (e.g., heptane)
- High-pressure stainless-steel autoclave reactor

Procedure:

- **Reactor Preparation:** The polymerization reactor is purged with nitrogen to remove oxygen and moisture.
- **Component Addition:** The reactor is charged with the solvent, followed by the co-catalyst, **Dicyclopentyl(dimethoxy)silane**, and the Ziegler-Natta catalyst component. The molar ratio of co-catalyst to external donor and catalyst is a critical parameter for controlling polymer properties.
- **Pressurization and Heating:** Hydrogen is introduced to control the molecular weight of the resulting polymer. The reactor is then pressurized with propylene monomer.
- **Polymerization:** The reaction is carried out at a controlled temperature, typically in the range of 60°C to 90°C, and a pressure of 2 to 4.5 MPa.^[5] The polymerization is allowed to proceed for a set duration, generally between 0.5 to 10 hours.^[5]
- **Termination and Product Recovery:** The reaction is terminated by venting the propylene and adding a quenching agent (e.g., methanol). The resulting polymer slurry is then filtered, washed, and dried to yield the final polypropylene product.

Chemical Pathway: Hydrolysis

The silicon-oxygen-carbon (Si-O-C) bonds in **Dicyclopentyl(dimethoxy)silane** render it susceptible to hydrolysis in the presence of water. This reaction proceeds in a stepwise manner, first replacing one methoxy group with a hydroxyl group to form an intermediate silanol, and then repeating the process for the second methoxy group to yield Dicyclopentylsilanediol. Methanol is produced as a byproduct. The resulting silanol groups can subsequently undergo condensation to form siloxane (Si-O-Si) bridges.^[1]



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Caption: Stepwise hydrolysis pathway of **Dicyclopentyl(dimethoxy)silane**.

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